molecular formula C21H18N4OS B610028 (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one CAS No. 1276121-88-0

(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

Cat. No. B610028
CAS RN: 1276121-88-0
M. Wt: 374.46
InChI Key: CMWRPDHVGMHLSZ-GFCCVEGCSA-N
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Description

PF-3644022 is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2) (IC50 = 5.2 nM;  Ki = 3 nM). PF-3644022 inhibits tumor necrosis factor α (TNFα) production in U937 monocytic cells and peripheral blood mononuclear cells (PBMCs) (IC50 = 160 nM).

Scientific Research Applications

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2)

PF-3644022 is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2). It has an IC50 value of 5.2 nM and a Ki value of 3 nM .

Inhibition of Tumor Necrosis Factor α (TNFα) Production

PF-3644022 inhibits TNFα production in U937 monocytic cells and peripheral blood mononuclear cells (PBMCs). The IC50 value for this inhibition is 160 nM .

Oral Efficacy in Acute and Chronic Inflammatory Models

PF-3644022 exhibits oral efficacy in acute and chronic inflammatory models. This makes it a potential candidate for the treatment of inflammatory diseases .

Inhibition of IL-6 Production

PF-3644022 inhibits IL-6 production in LPS-stimulated human whole blood. This inhibition could be beneficial in conditions where IL-6 plays a pathogenic role .

Potential Use in Osteosarcoma

PF-3644022 has been used for the inhibition of MK2 in human osteosarcoma cells (U2OS), suggesting a potential application in cancer treatment .

Potential Use in Colorectal Carcinoma

PF-3644022 has also been used in colorectal carcinoma cells (CT26), indicating another potential application in cancer treatment .

Mechanism of Action

PF-3644022, also known as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one, is a potent, selective, orally active, and ATP-competitive inhibitor .

Target of Action

PF-3644022 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .

Mode of Action

PF-3644022 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . By binding to these sites, PF-3644022 prevents the phosphorylation and activation of these kinases, thereby inhibiting their activity .

Biochemical Pathways

The primary pathway affected by PF-3644022 is the MAPK/ERK pathway . By inhibiting MK2, PF-3644022 can effectively suppress the production of Tumor Necrosis Factor alpha (TNFα), a key cytokine involved in systemic inflammation .

Pharmacokinetics

PF-3644022 exhibits good pharmacokinetic parameters, showing oral efficacy in both acute and chronic models of inflammation . .

Result of Action

The inhibition of MK2 by PF-3644022 leads to a potent suppression of TNFα production, resulting in an anti-inflammatory effect . This can be particularly beneficial in conditions characterized by excessive inflammation, such as arthritis .

Action Environment

It’s worth noting that the compound has shown efficacy in both in vitro and in vivo models, suggesting it is stable and effective in a variety of biological environments .

properties

IUPAC Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Reactant of Route 2
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Reactant of Route 3
Reactant of Route 3
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Reactant of Route 4
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Reactant of Route 5
Reactant of Route 5
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
Reactant of Route 6
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

Q & A

Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?

A1: PF-3644022 acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, PF-3644022 prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, PF-3644022 has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]

Q2: What is known about the structure-activity relationship (SAR) of PF-3644022?

A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of PF-3644022 were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of PF-3644022.

Q3: What is the evidence for the in vitro and in vivo efficacy of PF-3644022?

A3: PF-3644022 has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, PF-3644022 effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, PF-3644022 exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that PF-3644022 treatment decreased intestinal fibrosis. []

Q4: What are the potential therapeutic applications of PF-3644022 based on the research?

A4: The research suggests that PF-3644022 holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:

  • Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, PF-3644022 could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
  • Fibrosis: Research suggests that PF-3644022 may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]

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